Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate
Description
This compound features a 1,3-thiazole core substituted at position 4 with an ethyl carboxylate group and at position 2 with a complex anilino substituent. The anilino group is further modified with a sulfonyl bridge linked to a 4-(acetylamino)phenyl moiety and a para-trifluoromethyl group.
Properties
IUPAC Name |
ethyl 2-[N-(4-acetamidophenyl)sulfonyl-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O5S2/c1-3-32-19(29)18-12-33-20(26-18)27(16-8-4-14(5-9-16)21(22,23)24)34(30,31)17-10-6-15(7-11-17)25-13(2)28/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFJJMDJUYNWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N(C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate (commonly referred to as compound 1) is a thiazole derivative with notable biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C21H18F3N3O5S2
- Molecular Weight : 513.51 g/mol
- CAS Number : 860783-97-7
The compound consists of a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects. The presence of both acetylamino and trifluoromethyl groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of compound 1. The thiazole moiety has been associated with various cytotoxic effects against different cancer cell lines.
Case Studies
-
Cytotoxicity Evaluation :
- Compound 1 demonstrated potent cytotoxicity against human cancer cell lines including MCF7 (breast cancer) and A-431 (skin cancer).
- The IC50 values for these cell lines were reported to be less than that of doxorubicin, a standard chemotherapy drug, indicating superior efficacy in certain contexts .
-
Mechanisms of Action :
- The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells. Molecular dynamics simulations revealed interactions with key proteins involved in apoptosis regulation, such as Bcl-2 .
- SAR studies indicated that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like compound 1 is closely linked to their structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer activity |
| Acetylamino Group | Enhances solubility and bioavailability |
| Trifluoromethyl Substitution | Increases lipophilicity and potency |
| Phenyl Ring Substituents | Modulate interaction with target proteins |
The presence of specific substituents can significantly alter the compound's interaction with biological targets, enhancing its therapeutic potential.
Potential Therapeutic Applications
Given its promising biological activity, compound 1 may have several therapeutic applications:
- Cancer Treatment : As evidenced by its cytotoxicity against various cancer cell lines, further development could lead to new anticancer therapies.
- Wound Healing : Preliminary studies suggest potential applications in promoting wound healing through modulation of cellular pathways involved in tissue regeneration .
Comparison with Similar Compounds
Structural Analogues of 1,3-Thiazole Carboxylates
Ethyl 4-(4-Bromophenyl)-2-(4-Chlorophenyl)thiazole-5-carboxylate ()
- Core Structure : 1,3-thiazole with ethyl carboxylate at position 3.
- Substituents : Bromophenyl (position 4) and chlorophenyl (position 2).
- Key Differences : Lacks sulfonamide and trifluoromethyl groups. The halogen substituents (Br, Cl) may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the target compound .
Ethyl 2-[(2-Methylphenyl)amino]-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 918793-30-3, )
- Core Structure : Similar thiazole-carboxylate scaffold.
- Substituents: Trifluoromethyl at position 4 and 2-methylanilino at position 2.
- Key Differences: The trifluoromethyl group is retained, but the sulfonamide linkage and acetylamino group are absent.
Ethyl 2-[4-(Boc-Amino)phenyl]thiazole-4-carboxylate ()
- Core Structure : Thiazole with ethyl carboxylate at position 4.
- Substituents: Boc-protected aminophenyl at position 2.
- Key Differences : The Boc group introduces steric bulk and alters solubility compared to the target’s acetylated sulfonamide. Molecular weight (315.5 g/mol) is lower due to simpler substituents .
Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS 338794-40-4, )
- Core Structure : Thiazole with sulfonamide linkage.
- Substituents: Nitrophenylsulfonyl group instead of acetylamino phenylsulfonyl.
- Key Differences : The nitro group is strongly electron-withdrawing, which may increase reactivity but reduce metabolic stability compared to the acetylated derivative in the target compound .
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide vs.
Trifluoromethyl Contribution : The CF₃ group in the target and compound improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
Acetylamino vs. Nitro: The acetyl group in the target offers better stability and lower toxicity than the nitro group in , which may generate reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
